molecular formula C19H18F3NO3 B2955705 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 941899-22-5

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2955705
CAS No.: 941899-22-5
M. Wt: 365.352
InChI Key: YIHHCOHDWXRNOH-UHFFFAOYSA-N
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Description

This compound features a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether oxygen to an acetamide group, which is further substituted with a 3-(trifluoromethyl)phenyl moiety. Its structural uniqueness lies in the combination of a dihydrobenzofuran scaffold with a strongly electron-withdrawing trifluoromethyl group, which distinguishes it from simpler acetamide derivatives.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3/c1-18(2)10-12-5-3-8-15(17(12)26-18)25-11-16(24)23-14-7-4-6-13(9-14)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHHCOHDWXRNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized by cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

    Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through a reaction between the benzofuran derivative and an appropriate amine, followed by acetylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its benzofuran and trifluoromethyl groups are known to impart significant biological activity, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its biological role.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

  • N-(o-Tolyl) Analog () :
    The compound "2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide" replaces the 3-(trifluoromethyl)phenyl group with an o-tolyl (2-methylphenyl) substituent .
    • Key Differences :
  • In contrast, the trifluoromethyl group in the target compound is strongly electron-withdrawing, which may reduce ring reactivity but enhance stability against oxidative degradation.
  • Lipophilicity : The trifluoromethyl group increases logP (lipophilicity), likely improving membrane permeability compared to the o-tolyl analog.

  • Pharmacopeial Acetamides (): Compounds like "N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide" feature complex stereochemistry and polar functional groups (e.g., hydroxyl, formamido) . Key Differences:
  • Polarity : The target compound lacks hydrophilic groups (e.g., hydroxyl), resulting in lower water solubility.
  • Bioactivity : compounds are designed for high-affinity binding (e.g., protease inhibitors), whereas the trifluoromethyl group in the target compound may favor interactions with hydrophobic enzyme pockets.

Dihydrobenzofuran vs. Other Heterocycles

  • Furochromen Derivatives () :
    The compound "2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid" incorporates a fused furochromen system .
    • Key Differences :
  • Conjugation : The extended π-system in furochromen derivatives may enhance UV absorption, relevant in photochemical applications.

  • Dihydrobenzofuran Stereoisomers () :
    The compound "N-({(2R)-7-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methyl)acetamide" shares the dihydrobenzofuran core but differs in stereochemistry (R-configuration) and substituent placement .

    • Key Differences :
  • Stereochemical Impact : The R-configuration may lead to distinct biological target engagement, such as enantioselective binding to enzymes or receptors.
  • Substituent Position : The trifluoromethyl group in is on the benzofuran ring, whereas in the target compound, it is on the distal phenyl ring, altering spatial accessibility.

Agrochemical Analogues ()

  • Chloroacetamide Herbicides () :
    Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) are structurally simpler but share the acetamide backbone .
    • Key Differences :
  • Electrophilicity : The chloroacetamide group in herbicides is highly reactive, targeting plant acetyl-CoA carboxylase. The target compound’s trifluoromethyl group lacks this electrophilic character, suggesting a different mode of action.
  • Environmental Persistence : The CF₃ group may confer greater environmental persistence compared to chlorine.

  • Benzamide Fungicides () :
    Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) shares the trifluoromethyl group but uses a benzamide scaffold .

    • Key Differences :
  • Bioavailability : The dihydrobenzofuran in the target compound may improve bioavailability over flutolanil’s planar benzamide.

Physicochemical and Functional Properties

Hydrogen-Bonding Patterns () :

The acetamide group in the target compound can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), similar to pharmacopeial analogs . However, the trifluoromethyl group’s hydrophobicity may reduce crystal lattice stability compared to polar derivatives, as noted in Etter’s hydrogen-bonding analysis .

Crystallographic Analysis () :

The SHELX system, widely used for small-molecule refinement, would likely resolve the target compound’s structure, as demonstrated for its o-tolyl analog in . The dihydrobenzofuran’s rigidity may facilitate high-quality diffraction data.

Biological Activity

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C15H18F3NO2C_{15}H_{18}F_3NO_2, and its structure consists of a benzofuran moiety linked to an acetamide group with a trifluoromethyl substitution. The synthesis typically involves the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran with an appropriate acylating agent under controlled conditions to yield the target compound.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the fields of anticonvulsant , antimicrobial , and anticancer properties.

Anticonvulsant Activity

A study by Kaminski et al. (2014) explored the anticonvulsant effects of related compounds in animal models. The results demonstrated that derivatives similar to the target compound showed significant protection against maximal electroshock seizures (MES). The structure-activity relationship (SAR) highlighted that substituents at specific positions on the aromatic ring influenced efficacy significantly. For instance, compounds with a trifluoromethyl group exhibited enhanced activity compared to those without it .

Antimicrobial Activity

In vitro studies have shown that compounds related to this compound possess antimicrobial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined for several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. These studies suggest that modifications in the benzofuran structure can lead to improved antimicrobial efficacy .

Anticancer Activity

Recent investigations into the anticancer potential of this compound revealed promising results. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines such as MCF-7 and A549, with IC50 values indicating significant cytotoxicity. The mechanism of action appears to involve the modulation of cell cycle progression and apoptosis pathways .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of related compounds:

StudyCompound TestedBiological ActivityKey Findings
Kaminski et al. (2014)Trifluoromethyl derivativesAnticonvulsantEffective in MES model; structural modifications enhance activity
Recent Antimicrobial StudyBenzofuran derivativesAntimicrobialMIC values ranged from 20–40 µM against resistant strains
Anticancer StudyAcetamide derivativesAnticancerInduced apoptosis in MCF-7 cells with IC50 < 10 µM

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The benzofuran moiety allows for π–π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with active sites on enzymes or receptors. This dual interaction mode can modulate enzyme activity or receptor signaling pathways, leading to observed pharmacological effects.

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